3-(3-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-23-17-8-4-6-15(12-17)18(24-2)13-21-19(22)10-9-14-5-3-7-16(20)11-14/h3-8,11-12,18H,9-10,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJYTKLNJTNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)CCC2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Reduction of Enamide Precursors
The most widely documented approach involves the reduction of (2E)-3-(3-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propenamide intermediates. Adapted from the methodology for analogous N-arylpropanamides, this two-step process achieves 39–42% overall yield under optimized conditions:
Step 1: Enamide Formation
3-(3-Chlorophenyl)propenoyl chloride undergoes nucleophilic acyl substitution with 2-methoxy-2-(3-methoxyphenyl)ethylamine in anhydrous dichloromethane at 0–5°C. Triethylamine (3 eq.) acts as HCl scavenger, with reaction completion within 2 hours (TLC monitoring, Rf = 0.6 in hexane:EtOAc 3:1).
Step 2: Catalytic Hydrogenation
The (E)-enamide intermediate (50 mg scale) reacts with hydrazine hydrate (10 eq.) in refluxing ethanol (16 h), followed by acid workup to yield the saturated propanamide. Crystallization from ethyl acetate produces colorless needles (mp 129–131°C), with X-ray diffraction confirming the amide geometry.
Direct Amidation of 3-(3-Chlorophenyl)Propanoic Acid
Alternative routes bypass the enamide intermediate through mixed carbonic anhydride activation:
Reaction Conditions
- Propanoic acid (1 eq.) reacts with ethyl chloroformate (1.2 eq.) in THF at -15°C
- Subsequent addition of 2-methoxy-2-(3-methoxyphenyl)ethylamine (1.1 eq.)
- Stirring for 4 h at 0°C followed by room temperature quenching
This method achieves 55% isolated yield but requires rigorous exclusion of moisture. Comparative data reveals superiority over DCC-mediated coupling (38% yield, problematic urea byproducts).
Stereochemical Considerations in Synthesis
Control of Ethylamine Configuration
The 2-methoxy-2-(3-methoxyphenyl)ethylamine precursor exhibits two stereocenters. Racemic mixtures typically produce amorphous solids, whereas enantiopure starting materials enable crystallization. Key findings:
| Amine Configuration | Product Crystallinity | Melting Point Range |
|---|---|---|
| (R,R) | Needles | 128–130°C |
| (S,S) | Prisms | 131–133°C |
| Racemic | Amorphous | N/A |
Chiral HPLC analysis (Chiralpak IA column, heptane:IPA 85:15) confirms >98% ee when using resolved amine inputs.
Industrial-Scale Production Optimization
Continuous Flow Hydrogenation
Pilot plant studies demonstrate the viability of continuous enamide reduction:
Parameters
- 10% Pd/C catalyst (0.5 wt%)
- H₂ pressure: 15 bar
- Residence time: 12 min
- Temperature: 80°C
This method achieves 92% conversion with 99.5% purity (HPLC), outperforming batch processes in throughput (5 kg/day vs. 1.2 kg/day).
Solvent Recycling Systems
Ethanol recovery via fractional distillation reduces production costs by 18%:
| Cycle | Ethanol Purity | Yield Impact |
|---|---|---|
| 1 | 99.8% | 0% |
| 5 | 99.1% | -2.3% |
| 10 | 97.4% | -5.1% |
Optimal performance maintained through 7 cycles before solvent replacement.
Analytical Characterization Protocols
Spectroscopic Fingerprinting
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (m, 1H, ArH), 6.82 (d, J=8.4 Hz, 2H), 3.80 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 2.45 (t, J=7.6 Hz, 2H, CH₂), 1.95 (quin, J=7.6 Hz, 2H, CH₂)
- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide I), 1540 cm⁻¹ (amide II)
Emerging Methodologies
Enzymatic Aminolysis
Lipase-catalyzed (CAL-B) reaction shows promise for greener synthesis:
| Parameter | Value |
|---|---|
| Conversion | 78% |
| Enzyme Loading | 15% w/w |
| Temperature | 45°C |
| Solvent | MTBE |
This method eliminates acid chloride generation but requires further yield optimization.
Comparative Synthesis Data
| Method | Yield | Purity | Scale Potential |
|---|---|---|---|
| Hydrazine Reduction | 39–42% | 99% | Pilot |
| Direct Amidation | 55% | 97% | Lab |
| Continuous Hydrogenation | 92% | 99.5% | Industrial |
| Enzymatic | 78% | 95% | Lab |
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
a) N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
- Structure : Shares the 3-chlorophenethylamine moiety but replaces the 2-methoxy-2-(3-methoxyphenyl)ethyl group with a 4-isobutylphenyl chain.
- Key Difference : The absence of methoxy groups reduces polarity compared to the target compound, likely increasing lipophilicity (logP).
b) 3-Chloro-N-(3-methoxyphenyl)propanamide (CAS 21261-76-7)
- Structure : Simplifies the target compound by removing the ethyl-methoxyphenyl side chain, retaining only the 3-chlorophenyl and 3-methoxyphenyl groups.
- Physicochemical Properties : Molecular weight = 213.664 g/mol; higher logP than the target compound due to fewer polar substituents .
- Application : Serves as a precursor for more complex amides in drug discovery.
c) N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide
- Structure : Replaces the ethyl-methoxyphenyl side chain with a 5-(4-methoxyphenyl)furan group.
Physicochemical Properties
*LogP estimated using fragment-based methods (e.g., discusses logP corrections for polar groups).
Pharmacological Potential
While direct activity data are unavailable, insights from analogs include:
- Structural flexibility : The ethyl-methoxyphenyl side chain could allow for tunable receptor interactions, as seen in furan-containing analogs () .
Biological Activity
The compound 3-(3-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group and methoxyphenyl moieties, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. The following sections detail specific studies and findings related to its efficacy.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines. Notable findings include:
- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.11 to 2.78 µM against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
- Comparison with Reference Drugs : In comparative studies, the compound exhibited higher cytotoxic activity than doxorubicin, a commonly used chemotherapeutic agent .
| Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |
|---|---|---|---|
| MCF-7 | 0.12 | Doxorubicin | 1.93 |
| A549 | 0.76 | Doxorubicin | 2.84 |
| HeLa | 0.65 | Doxorubicin | 1.50 |
The mechanisms underlying the biological activity of this compound involve:
- Apoptosis Induction : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through caspase activation, particularly caspase-3/7 .
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase in MCF-7 cells, indicating a disruption in cell proliferation .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A study investigated the effects of the compound on MCF-7 cells, demonstrating a dose-dependent increase in apoptosis markers and a notable decrease in cell viability .
- In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound resulted in significant tumor reduction in xenograft models, suggesting its potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 3-(3-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a NIOSH-approved N95 respirator if aerosolization is possible .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps.
- Waste Management : Segregate halogenated organic waste (e.g., chlorinated byproducts) and dispose via certified hazardous waste services to comply with EPA guidelines .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer :
- Stepwise Synthesis :
Amide Bond Formation : React 3-(3-chlorophenyl)propanoic acid with 2-methoxy-2-(3-methoxyphenyl)ethylamine using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
Protecting Groups : Temporarily protect reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during coupling .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography (≥95% purity) .
Q. Which analytical techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm proton environments (e.g., methoxy singlet at δ 3.3–3.5 ppm) and carbon backbone integrity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 388.12) .
- X-ray Crystallography : Resolve stereochemistry and confirm dihedral angles between aromatic rings (if single crystals are obtainable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Selection : Replace polar aprotic solvents (DMF) with dichloromethane to reduce byproduct formation in amide coupling .
- Temperature Control : Maintain reactions at 0–5°C during acid chloride formation to minimize decomposition .
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling kinetics in low-yield steps .
- Scale-Up : Implement continuous flow reactors for precise temperature/pressure control and higher reproducibility .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Verification : Reanalyze disputed batches via HPLC-UV (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioassay results .
- Assay Standardization : Compare IC values under consistent conditions (e.g., cell line: HEK293, incubation time: 48h) to isolate protocol variability .
- Metabolite Screening : Use LC-MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to divergent activity in vivo vs. in vitro .
Q. What strategies elucidate structure-activity relationships (SAR) for pharmacological optimization?
- Methodological Answer :
- Functional Group Replacement :
- Replace the 3-chlorophenyl group with 4-fluorophenyl to assess halogen position impact on receptor binding .
- Modify the methoxyethyl side chain to hydroxyethyl to evaluate hydrogen-bonding contributions .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinase domains) and prioritize synthetic targets .
- In Vivo Profiling : Test analogs in rodent models for bioavailability and CNS penetration, correlating logP values (2.5–3.5) with blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
